1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride
Description
1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
Properties
IUPAC Name |
1-methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-3-15-21-17-8-4-5-9-18(17)22-16-7-6-10-20-13-11-19(2)12-14-20;/h3-5,8-9H,1,6-7,10-16H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNXQQJNZFRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Methyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]piperazine;hydrochloride can be compared with other piperazine derivatives:
Trimetazidine: Used in the treatment of angina pectoris, it has a different substitution pattern on the piperazine ring.
Ranolazine: Another anti-anginal drug with a distinct piperazine structure.
Aripiprazole: An antipsychotic with a unique piperazine moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
